molecular formula C11H9BrClN B6597008 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile CAS No. 1314648-59-3

1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile

Cat. No.: B6597008
CAS No.: 1314648-59-3
M. Wt: 270.55 g/mol
InChI Key: SFJXJGXFBYGQKX-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chlorophenyl)cyclobutane-1-carbonitrile (CID 129955401) is a bicyclic aromatic compound characterized by a cyclobutane ring fused to a carbonitrile group and a substituted phenyl ring with bromo (Br) and chloro (Cl) substituents at the 2- and 4-positions, respectively. Its molecular formula is C₁₁H₉BrClN, with a molecular weight of 287.56 g/mol . Key structural identifiers include:

  • SMILES: C1CC(C1)(C#N)C2=C(C=C(C=C2)Cl)Br
  • InChIKey: SFJXJGXFBYGQKX-UHFFFAOYSA-N
  • Predicted Collision Cross-Sections (CCS): Ranges from 139.0 Ų ([M-H]⁻) to 147.0 Ų ([M+Na-2H]⁻), indicating moderate molecular compactness .

This compound lacks reported literature or patent data, suggesting it is a novel entity under investigation, likely as a pharmaceutical intermediate or structural motif in medicinal chemistry .

Properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN/c12-10-6-8(13)2-3-9(10)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJXJGXFBYGQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314648-59-3
Record name 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromo-4-chlorobenzene and cyclobutanone.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-bromo-4-chlorobenzene with cyclobutanone in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Cyclization: The intermediate undergoes cyclization to form the cyclobutane ring. This step often requires a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

    Introduction of Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylcyclobutane derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique physical and chemical properties.

Mechanism of Action

The mechanism by which 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact mechanism often involves binding to the active site of the target protein, inhibiting or activating its function.

Comparison with Similar Compounds

1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8)

  • Molecular Formula : C₁₁H₁₀ClN
  • Molecular Weight : 191.66 g/mol
  • Key Differences : Lacks the bromo substituent and features a single Cl at the 4-position.
  • Applications : Marketed as a chemical intermediate, with established commercial availability and safety protocols .

1-(2-Chlorophenyl)cyclobutanecarbonitrile (CAS 28049-59-4)

  • Molecular Formula : C₁₁H₁₀ClN
  • Molecular Weight : 191.66 g/mol
  • Key Differences : Cl substituent at the 2-position instead of 2-Br/4-Cl.

Functionalized Derivatives with Additional Substituents

1-(4-Bromo-2-methoxyphenyl)cyclobutane-1-carbonitrile (CAS 1314781-41-3)

  • Molecular Formula: C₁₂H₁₂BrNO
  • Molecular Weight : 266.13 g/mol
  • Key Differences : Methoxy (OCH₃) group at the 2-position instead of Cl, introducing electron-donating effects.
  • Applications : Marketed as a versatile scaffold for drug discovery, though discontinued commercially .

1-(3-Amino-4-hydroxy-5-(methylsulfonyl)phenyl)cyclobutane-1-carbonitrile

  • Molecular Formula : C₁₂H₁₃N₃O₃S
  • Molecular Weight : 283.31 g/mol (estimated)
  • Key Differences: Amino (-NH₂), hydroxy (-OH), and methylsulfonyl (-SO₂CH₃) groups enhance polarity and hydrogen-bonding capacity.
  • Applications : Intermediate in synthesizing sulfonamide-based inhibitors, as demonstrated in WD-repeat protein inhibitor research .

Heteroaromatic Ring Analogs

1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile (CAS 1514316-53-0)

  • Molecular Formula : C₉H₈BrNS
  • Molecular Weight : 242.14 g/mol
  • Key Differences : Thiophene ring replaces phenyl, introducing sulfur-based electronic effects.
  • Properties : Liquid at room temperature, with applications in materials science or as a ligand in catalysis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Applications/Properties References
1-(2-Bromo-4-chlorophenyl)cyclobutane-1-carbonitrile C₁₁H₉BrClN 287.56 2-Br, 4-Cl, cyclobutane-carbonitrile Novel scaffold, predicted CCS: 139–147 Ų
1-(4-Chlorophenyl)cyclobutanecarbonitrile C₁₁H₁₀ClN 191.66 4-Cl Commercial intermediate
1-(4-Bromo-2-methoxyphenyl)cyclobutane-1-carbonitrile C₁₂H₁₂BrNO 266.13 4-Br, 2-OCH₃ Discontinued drug scaffold
1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile C₉H₈BrNS 242.14 Thiophene ring, 5-Br Liquid, materials science candidate

Research Findings and Implications

  • Biological Relevance : Sulfonamide-functionalized analogs (e.g., from ) exhibit inhibitory activity, suggesting that halogenated variants like the target compound could be optimized for bioactivity through structural derivatization .

Biological Activity

1-(2-Bromo-4-chlorophenyl)cyclobutane-1-carbonitrile, with the CAS number 1314648-59-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula

  • Chemical Formula: C10H8BrClN
  • Molecular Weight: 249.53 g/mol

Structural Characteristics

The compound features a cyclobutane ring substituted with a 2-bromo-4-chlorophenyl group and a carbonitrile functional group. This unique structure may contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, a related phenylcyclobutane carboxamide demonstrated a minimum inhibitory concentration (MIC) of 6.9 µM against Mycobacterium tuberculosis . This suggests that this compound may also possess similar properties, warranting further investigation.

Anticancer Activity

Research has shown that cyclobutane derivatives can inhibit cancer cell proliferation. A study on structurally related compounds revealed their ability to induce apoptosis in various cancer cell lines . The mechanism often involves the disruption of cellular signaling pathways, leading to programmed cell death.

The precise mechanism of action for this compound remains to be fully elucidated. However, related compounds have been shown to interact with specific molecular targets, including enzymes and receptors involved in cell growth and survival . The presence of halogen substituents may enhance binding affinity and selectivity towards these targets.

Study on Antimicrobial Activity

A high-throughput screening assay evaluated various compounds against Mycobacterium tuberculosis. Among the tested compounds, those with structural similarities to this compound showed promising results in inhibiting bacterial growth .

CompoundMIC (µM)Activity
This compoundTBDPotential
Related Phenylcyclobutane Carboxamide6.9Active

Case Study: Anticancer Screening

In another study focusing on anticancer properties, derivatives of cyclobutane were screened for their efficacy against breast cancer cell lines. Results indicated that certain modifications in the structure led to enhanced cytotoxicity, suggesting that similar modifications in this compound could yield potent anticancer agents .

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